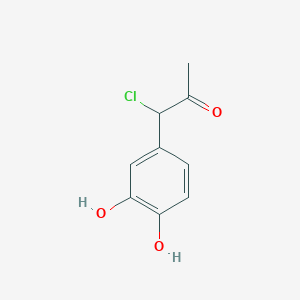![molecular formula C16H12BrN5O B14056885 4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine CAS No. 100069-43-0](/img/structure/B14056885.png)
4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a furan ring, and a hydrazone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the diazenyl intermediate: This step involves the reaction of 4-bromo-2-pyridine with a diazonium salt under acidic conditions to form the diazenyl intermediate.
Coupling with furan: The diazenyl intermediate is then coupled with a furan derivative under basic conditions to form the furan-diazene compound.
Hydrazone formation: Finally, the furan-diazene compound is reacted with phenylhydrazine under reflux conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and hydrazines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
- Methanone, [2-(4-chloro-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone
- Methanone, [2-(4-fluoro-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone
Uniqueness
Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets compared to its chloro or fluoro analogs.
This detailed article provides a comprehensive overview of Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
100069-43-0 |
|---|---|
Fórmula molecular |
C16H12BrN5O |
Peso molecular |
370.20 g/mol |
Nombre IUPAC |
N'-anilino-N-(4-bromopyridin-2-yl)iminofuran-2-carboximidamide |
InChI |
InChI=1S/C16H12BrN5O/c17-12-8-9-18-15(11-12)20-22-16(14-7-4-10-23-14)21-19-13-5-2-1-3-6-13/h1-11,19H |
Clave InChI |
YARKNXOEWAQFAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NN=C(C2=CC=CO2)N=NC3=NC=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


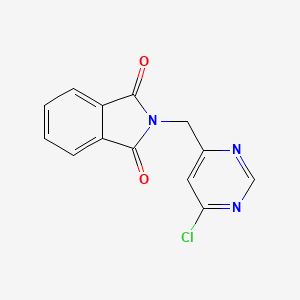
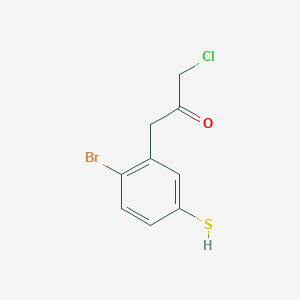
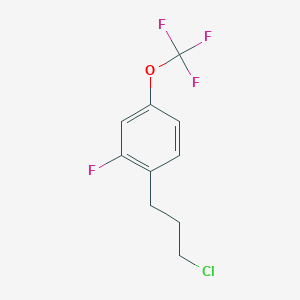
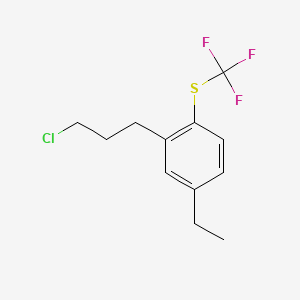
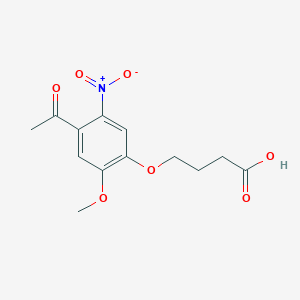

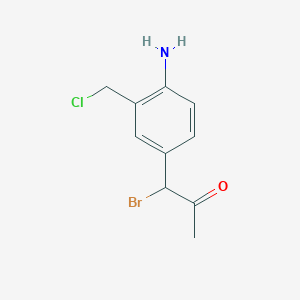
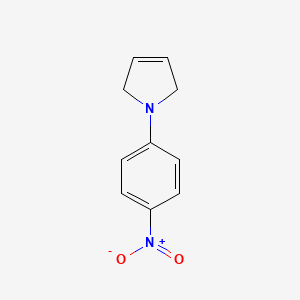

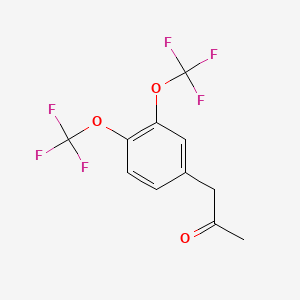
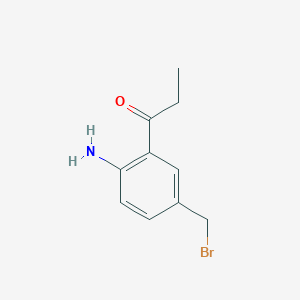
![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14056874.png)
![(6S,8R)-6-(5-bromopyridin-2-yl)-8-methyl-7-(2,2,2-trifluoroethyl)-6,7,8,9-tetrahydro-3H-pyrazolo[4,3-f]isoquinoline](/img/structure/B14056879.png)
